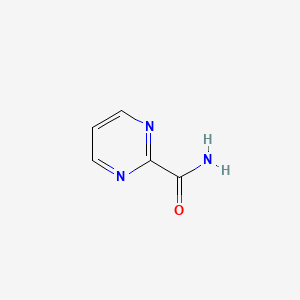

Pyrimidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXJMHXHGDAHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878771 | |

| Record name | 2-PYRIMIDINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-48-2 | |

| Record name | 2-PYRIMIDINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 2 Carboxamide and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyrimidine-2-carboxamide (B1283407) Core

The formation of the fundamental this compound structure can be achieved through several strategic pathways. These include traditional cyclization methods and more recent, efficient synthetic protocols.

Condensation reactions are a cornerstone of pyrimidine (B1678525) synthesis. The Pinner reaction, for instance, traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate can then react with an amine, like ammonia, to form an amidine. wikipedia.org The classical Pinner pyrimidine synthesis involves the condensation of these amidines with 1,3-dicarbonyl compounds to generate the pyrimidine ring. slideshare.netresearchgate.net While direct synthesis of a 2-carboxamide (B11827560) derivative via this route is less common, the strategy is often employed to create a pyrimidine ring with a precursor at the 2-position, such as a nitrile (from cyanamide), which can then be hydrolyzed to the desired carboxamide.

Another classical approach involves the cyclocondensation of a three-carbon component with a compound bearing an amidine structure. semanticscholar.org For example, the reaction between an α,β-unsaturated carbonyl compound and an amidine derivative can lead to the formation of the pyrimidine skeleton. semanticscholar.org A key starting material for this compound can be Pyrimidine-2-carboxylic acid, which is dissolved with an amine and a coupling agent to facilitate the formation of the amide bond. evitachem.com

The Radziszewski reaction offers a pathway to convert nitriles into primary carboxamides using mild oxidative conditions, which can be applied to a pyrimidine-2-carbonitrile precursor. mdpi.com

Table 1: Examples of Condensation Strategies for Pyrimidine Ring Formation

| Precursor 1 | Precursor 2 | Key Conditions | Product Type | Citation(s) |

| Amidine derivative | 1,3-Dicarbonyl compound | Acid or base catalysis | Substituted Pyrimidine | slideshare.net |

| β-formyl enamides | Urea (B33335) | Samarium chloride, microwave | Substituted Pyrimidine | organic-chemistry.org |

| 4-hydroxybenzimidic acid methyl ester hydrochloride | diaminoalkanes | N/A | 4-(cyclic amidino)phenols | researchgate.net |

| Nitrile | Alcohol, then Ammonia | Acid catalysis | Amidine (for subsequent cyclization) | wikipedia.org |

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, provide a highly efficient route to complex molecules like pyrimidine carboxamides. samipubco.com These reactions are valued for their atom and step economy. nih.gov

The Biginelli reaction is a well-known MCR that traditionally produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org Variations of this reaction have been developed to synthesize pyrimidine-5-carboxamide derivatives by using substituted acetoacetanilides as the dicarbonyl component. ajol.info For instance, the one-pot condensation of a substituted aldehyde, urea or thiourea (B124793), and a substituted acetoacetanilide, catalyzed by Lewis acids like uranyl nitrate (B79036) hexahydrate, yields various 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-aryl pyrimidine-5-carboxamides. ajol.info While this produces a 5-carboxamide, the principles demonstrate the utility of MCRs in assembling the core pyrimidine ring with a carboxamide substituent. semanticscholar.orgbiomedicineonline.org

A more direct four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), which uniquely serves as both a one-carbon synthon and an amide source. nih.gov This palladium-catalyzed oxidative process showcases a modern approach to assembling the pyrimidine carboxamide scaffold with high efficiency. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrimidine Carboxamide Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Product | Citation(s) |

| Biginelli-type Reaction | Substituted aldehyde, Urea/Thiourea, Substituted acetoacetanilide | UO₂(NO₃)₂·6H₂O, MeCN | Tetrahydropyrimidine-5-carboxamide derivatives | ajol.info |

| Four-Component Reaction | Amidine, Styrene, N,N-Dimethylformamide (DMF) | Palladium catalyst, Oxidant | Pyrimidine carboxamides | nih.gov |

| Four-Component Reaction | Diketene, Amine, Aromatic aldehyde, 6-amino-1,3-dimethyluracil | p-Toluenesulfonic acid | Pyrido[2,3-d]pyrimidine-6-carboxamide derivatives | acs.org |

| Biginelli-like Reaction | Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Urea/Thiourea | Microwave irradiation, solvent-free | Quinazoline derivatives | nih.gov |

Transition metal catalysis is a powerful tool for constructing and functionalizing heterocyclic rings. Palladium-catalyzed reactions, in particular, are widely used. mdpi.com One key approach is the carbonylation of a halo-pyrimidine precursor. For example, a 2-chloropyrimidine (B141910) can undergo palladium-catalyzed carbonylation in the presence of an amine source to directly install the 2-carboxamide group.

Furthermore, iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and various alcohols, proceeding through a sequence of condensation and dehydrogenation steps. rsc.org While not directly forming a carboxamide, this method produces a functionalized pyrimidine core that can be further elaborated.

Functionalization and Derivatization Strategies for this compound Analogues

Once the this compound core is established, further modifications can be made to the pyrimidine ring or the carboxamide group to develop analogues with specific properties.

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a good leaving group (e.g., a halogen) at positions 2, 4, or 6. masterorganicchemistry.com For a pre-formed this compound, functionalization often occurs at the 4- and 6-positions. A 4-chloro-pyrimidine-2-carboxamide, for example, can react with various nucleophiles (amines, thiols, alkoxides) to introduce a wide range of substituents. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for creating C-C bonds. wikipedia.org This allows for the introduction of aryl or vinyl groups onto the pyrimidine ring. researchgate.net A 4- or 6-halothis compound can be coupled with a boronic acid or its ester to yield the corresponding substituted derivative. mdpi.com Microwave-assisted Suzuki couplings have been shown to be highly efficient for the synthesis of diarylated pyrimidines. nih.gov

Table 3: Common Functionalization Reactions on the Pyrimidine Ring

| Reaction Type | Substrate | Reagent(s) | Resulting Substitution | Citation(s) |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chlorothieno[3,2-d]pyrimidine | Various anilines | N-Aryl-thieno[3,2-d]pyrimidin-4-amine | nih.gov |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine | Aryl/heteroaryl boronic acids | 2,4-Diarylpyrimidine | researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| C-H Fluorination | Pyridines and Diazines | AgF₂ | Fluorinated heterocycles | acs.org |

The carboxamide group itself is a versatile functional handle that can be modified to tune the molecule's properties. The primary amide (-CONH₂) can be converted to secondary or tertiary amides through N-alkylation or N-arylation. For example, a series of N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides were synthesized by coupling the corresponding pyrimidine-5-carboxylic acid with various anilines. sioc-journal.cn

The amide nitrogen can act as a nucleophile, reacting with electrophiles. evitachem.com The carboxamide can also be replaced by bioisosteric groups, which are substituents or groups with similar physical or chemical properties that impart similar biological responses. For instance, in drug design, a carboxamide might be replaced with a carboxylic acid group or constrained within a new heterocyclic ring to explore different interactions with biological targets. nih.gov

Formation of Fused Heterocyclic Pyrimidine Carboxamide Systems

The synthesis of fused heterocyclic systems containing a pyrimidine carboxamide moiety is a significant area of focus due to the diverse pharmacological activities these compounds exhibit. derpharmachemica.comjchr.org These methods involve the construction of additional rings onto the pyrimidine core, leading to complex polycyclic structures. Key examples include pyrimido[4,5-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and triazolo[1,5-a]pyrimidines.

Pyrimido[4,5-d]pyrimidines: These fused systems can be synthesized through various routes. One efficient, solvent-free method involves the microwave-assisted reaction of barbituric acid, aldehydes, and other components on an alumina (B75360) solid support, significantly reducing reaction times and improving yields. researchgate.net Another approach involves a two-step synthesis that has been utilized to create derivatives with neuroprotective and antioxidant properties. mdpi.com For instance, heating 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives with carbon disulphide in refluxing dimethylformamide can yield pyrimido[4,5-d]pyrimidine-2,4,7-trithiones. researchgate.net

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Materials | Reagents/Conditions | Fused System | Reference |

|---|---|---|---|

| 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | CS₂, DMF, reflux | 5-Phenyl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trithione | researchgate.net |

| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | Ac₂O, reflux | 2-Methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one | derpharmachemica.com |

| Barbituric acid, Aromatic aldehydes | Alumina, Microwave Irradiation (MWI) | 5,6-dihydro-5-(aryl)pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione | researchgate.net |

Pyrrolo[2,3-d]pyrimidines: Often referred to as 7-deazapurines, these compounds are of significant interest in medicinal chemistry. tandfonline.com Their synthesis can be achieved through multiple pathways. One method involves the reaction of 2-aminopyrrole-3-carbonitriles with formic acid to produce pyrrolo[2,3-d]pyrimidin-4(3H)-ones, which can be further modified. researchgate.net Another strategy is the condensation of functionalized nitroalkenes with 2-thioalkyl-6-amino-4-oxopyrimidines via a Michael addition, followed by a Nef reaction for cyclization. strath.ac.uk A copper-catalyzed coupling reaction provides a green and economical approach to key intermediates for various pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com The synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has been accomplished through the condensation of an α-bromo aldehyde with 2,6-diamino-4-oxo-pyrimidine. nih.gov

Table 2: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

| Starting Materials | Reagents/Conditions | Fused System | Reference |

|---|---|---|---|

| 2-Aminopyrrole-3-carbonitriles | Formic acid | Pyrrolo[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |

| α-bromo aldehydes, 2,6-diamino-4-oxo-pyrimidine | Sodium acetate | 5-Substituted pyrrolo[2,3-d]pyrimidines | nih.gov |

| 5-Bromo-2,4-dichloropyrimidine | Cu-catalyst, various steps | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | tandfonline.com |

| 2-thioalkyl-6-amino-4-oxopyrimidines, Nitroalkenes | Michael addition, Nef reaction (TiCl₃) | Pyrrolo[2,3-d]pyrimidines | strath.ac.uk |

Other Fused Systems: The versatility of pyrimidine chemistry allows for the creation of a wide array of other fused heterocycles. For example, imidazo[1,2-a]pyrimidine-2-carboxamides can be prepared by coupling the corresponding carboxylic acid with benzylamine (B48309) using EDC and DMAP. nih.govTriazolo[1,5-a]this compound derivatives have been synthesized by reacting cycloheptanone (B156872) with various reagents to form a thieno[2,3-b]pyridine (B153569) intermediate, which is then further functionalized and cyclized. nih.gov Additionally, dihydrothieno[3,2-e] researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidine-2-carboxamides have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis increasingly relies on advanced techniques that offer improved efficiency, sustainability, and the ability to create complex molecules with high precision. The synthesis of this compound and its derivatives has benefited significantly from these innovations.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. acs.orgijper.org This approach is attractive for its atom economy, reduced number of purification steps, and the ability to quickly generate libraries of structurally diverse compounds. acs.org

A notable example is the Biginelli reaction , a one-pot synthesis of dihydropyrimidones from an aldehyde, a β-ketoester, and urea or thiourea. scholarsresearchlibrary.comfoliamedica.bg This has been adapted for the synthesis of pyrimidine carboxamide derivatives under various catalytic conditions. researchgate.net Another powerful MCR is the Ugi four-component reaction (Ugi-4CR) , which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.govnih.gov This reaction has been employed to synthesize pyrimidine nucleoside N-acylamino acid amide scaffolds and other complex structures. nih.govclockss.orgillinois.edu A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported, proceeding with high efficiency. acs.orgorganic-chemistry.org

Table 3: Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name | Components | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, Acetoacetanilide, Urea/Thiourea | Tetrahydropyrimidine-5-carboxamide | One-pot, atom-economical, catalyzed by various agents (e.g., UO₂(NO₃)₂·6H₂O). | foliamedica.bgresearchgate.net |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides (Peptidomimetics) | High structural diversity, used for synthesizing pyrimidine nucleoside derivatives. | nih.govnih.govillinois.edu |

| Iridium-Catalyzed MCR | Amidine, up to three Alcohols | Substituted Pyrimidines | Regioselective, sustainable (uses biomass-accessible alcohols), liberates H₂ and H₂O. | acs.orgorganic-chemistry.org |

| Three-Component Coupling | Substituted enamine, Orthoester, Ammonium acetate | 4,5-Disubstituted Pyrimidines | Forms the core pyrimidine ring for further derivatization. | ijper.org |

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. benthamdirect.comeurekaselect.com This technique can dramatically reduce reaction times from hours to minutes or even seconds, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netbenthamdirect.com It has been successfully applied to the synthesis of various pyrimidine derivatives, including fused systems like pyrimido[4,5-d]pyrimidines in solvent-free conditions and tetrahydropyrimidine (B8763341) derivatives via Biginelli condensation. researchgate.netnih.govfoliamedica.bg The use of microwave irradiation is considered a green chemistry approach as it can reduce solvent usage and energy consumption. benthamdirect.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for multi-step synthesis in a single, uninterrupted sequence. umontreal.caunimi.it This technology has been applied to the synthesis of pharmaceutical ingredients and libraries of medicinally relevant compounds. unimi.itrsc.org For example, a continuous two-step flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides was developed, showing a significant yield improvement over the batch method. umontreal.ca The synthesis of complex molecules like the drug Imatinib, which features a pyrimidine core, has been achieved using multi-step flow processes that integrate purification and solvent-switching steps, demonstrating the power of this technique for assembling challenging molecular targets. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of Pyrimidine 2 Carboxamide Derivatives

Impact of Core Ring Substitutions on Biological Activity

The pyrimidine (B1678525) ring is a versatile scaffold, and substitutions at its various positions profoundly influence the biological profile of the resulting derivatives. researchgate.netnih.gov The electronic properties and steric bulk of these substituents are key determinants of interaction with biological targets.

Positional and Electronic Effects of Pyrimidine Ring Substituents

The strategic placement of substituents on the pyrimidine ring is a cornerstone of modulating the biological activity of pyrimidine-2-carboxamide (B1283407) derivatives. The position and electronic nature of these substituents dictate the molecule's interaction with target proteins, influencing potency and selectivity. nih.gov

Research has shown that introducing a dimethylamino group at the 2-position of the pyrimidine ring can lead to good fungicidal activity. sioc-journal.cn Similarly, a phenoxy substructure at the 4-position has also been associated with favorable fungicidal properties. sioc-journal.cn Conversely, the introduction of a methyl group at the 5-position has been observed to diminish this activity. sioc-journal.cn

In the context of anticancer agents, the substitution at the C(5) position of the pyrimidine ring in dUMP analogues plays a crucial role in their binding affinity for thymidylate synthase. nih.gov While many substitutions are tolerated without significantly altering the binding in binary complexes, bulky substituents like a propyl group can introduce steric hindrance. nih.gov The electronic and steric effects of these C(5) substituents become more pronounced in the formation of ternary complexes with the enzyme's cofactor. nih.gov

Furthermore, when a phenyl ring is attached to the pyrimidine core, its substitution pattern is also a critical factor. For instance, para-substitution on the phenyl moiety has been shown to have a significant impact on the inhibitory activity of certain pyrimidine derivatives against EGFR. ekb.eg Specifically, compounds with electron-withdrawing substituents, such as chloro or fluoro groups, at the 4-position of the phenyl ring often exhibit enhanced biological activity. nih.gov

A systematic analysis of pyrimidine-4-carboxamides as NAPE-PLD inhibitors revealed that an N-methylphenethylamine group at the 2-position is important for activity. acs.org Modifications to the linker and substitution pattern on the phenyl ring of this group demonstrated that an ethylene (B1197577) linker is optimal, and while various large substituents are tolerated at the ortho position, substitutions at the para position, whether electron-donating or withdrawing, tend to reduce activity. acs.org

Table 1: Impact of Pyrimidine Ring Substituents on Biological Activity

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Dimethylamino | Good fungicidal activity | sioc-journal.cn |

| 4 | Phenoxy | Good fungicidal activity | sioc-journal.cn |

| 5 | Methyl | Diminished fungicidal activity | sioc-journal.cn |

| 5 | Propyl (on dUMP analogue) | Steric hindrance, altered binding to thymidylate synthase | nih.gov |

| 4 (on attached phenyl ring) | Electron-withdrawing groups (e.g., Chloro, Fluoro) | Better biological activity | nih.gov |

Influence of Fused Ring Systems on Potency and Selectivity

Fusing the this compound core with other ring systems is a widely employed strategy to enhance potency, modulate selectivity, and improve pharmacokinetic properties. The nature of the fused ring, its point of attachment, and its substitution pattern are all critical variables.

For instance, in the search for antitubercular agents, various 5,6-fused heteroaromatic compounds have been explored as surrogates for imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) scaffolds. nih.gov While imidazo[1,2-a]this compound (B13122563) derivatives showed some activity, they were generally less potent than their imidazo[1,2-a]pyridine-3-carboxamide (B1205228) counterparts, highlighting the importance of both the fused ring system and the position of the carboxamide group. nih.gov

In the development of anticancer agents, pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promise. jst.go.jp SAR studies revealed that a thien-2-yl group at the 6th position of the fused system conferred greater potency against several cancer cell lines compared to a phenyl group at the same position. jst.go.jp Similarly, pyrazolo[1,5-a]pyrimidines represent another important class of fused heterocycles. rsc.orgnih.gov Modifications at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been shown to significantly influence potency and selectivity, for example, in inhibiting protein kinases like CDK2. rsc.org The introduction of fused ring heterocycles at the 5-position can lead to highly potent and selective inhibitors. nih.gov

Other notable examples of fused systems include:

Pyrrolo[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines , which have been investigated for their anti-inflammatory activities. rsc.org

A fused 1,4-benzodioxane (B1196944) moiety on a pyrimidine core, which resulted in a compound with potent antiproliferative activity against multiple cancer cell lines. mdpi.com

Thieno[2,3-d]pyrimidine derivatives , which have been explored for a range of biological activities, including antimicrobial and anticancer effects. researchgate.net

Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines , which have been designed as potent inhibitors of the main protease of SARS-CoV-2. rsc.org

The diversity of these fused systems underscores their importance in creating structurally rigid and diverse molecules capable of specific interactions with biological targets.

Table 2: Examples of Fused Pyrimidine Systems and Their Biological Targets

| Fused System | Biological Target/Activity | Reference |

|---|---|---|

| Imidazo[1,2-a]pyrimidine | Antitubercular | nih.gov |

| Pyrido[1,2-a]pyrimidine | Anticancer | jst.go.jp |

| Pyrazolo[1,5-a]pyrimidine | Protein Kinase (e.g., CK2, CDK2) Inhibition | rsc.orgnih.gov |

| Imidazo[1,2-a]pyrimidine | Dipeptidyl Peptidase-4 (DPP4) Inhibition | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | Anti-inflammatory | rsc.org |

| Fused 1,4-Benzodioxane | Antiproliferative | mdpi.com |

| Thieno[2,3-d]pyrimidine | Antimicrobial, Anticancer | researchgate.net |

Role of Carboxamide Substituents in Ligand-Target Interactions and Selectivity

The carboxamide group is a key functional moiety in this class of compounds, often playing a direct role in binding to the target protein through hydrogen bonds and other interactions. Consequently, the nature of the substituent on the carboxamide nitrogen (the R-group in -CONH-R) is a critical determinant of activity and selectivity.

Systematic variation of the amide substituent in a series of pyrimidine-4-carboxamides revealed that this group is crucial for their inhibitory activity against NAPE-PLD. nih.gov In the development of imidazo[1,2-a]pyrimidine-based DPP4 inhibitors, replacing an aryl substituent on the imidazole (B134444) ring with a more polar carboxamide not only increased DPP4 binding activity but also significantly reduced off-target effects. researchgate.net

In the design of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives as anticancer agents, coupling the pyrimidine intermediate with a variety of substituted aliphatic amines allowed for the exploration of the chemical space around the carboxamide. jst.go.jp This demonstrated that the nature of the amine substituent significantly impacts cytotoxicity. jst.go.jp

Furthermore, in the context of anti-HIV agents, the SAR of indole-2-carboxamide derivatives indicated that the size and nature of the cyclic secondary amine attached to the carboxamide fragment were important for potent activity. nih.gov In some cases, the absence of this cyclic amine led to a significant drop in potency. nih.gov

The carboxamide moiety can also be replaced by bioisosteres to explore alternative interactions with the target. For example, in a series of influenza virus polymerase inhibitors, the carboxamide group was replaced with a bioisosteric carboxylic acid or an N-(2-pyridyl)-carboxamide, leading to compounds with comparable activity. nih.gov This highlights the potential for fine-tuning ligand-target interactions by modifying this key functional group.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional structure and stereochemistry of this compound derivatives are pivotal to their biological function, as the specific conformation adopted by the molecule determines its fit within the binding site of a target protein.

Conformational analysis, often aided by computational methods like density functional theory (DFT), can determine the most stable three-dimensional geometry of these molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net For flexible molecules, potential energy scans can identify the lowest energy conformers. researchgate.net The introduction of polar heteroatoms or unsaturated bonds can significantly influence the conformational preferences of acyclic chains attached to the pyrimidine core. acs.org

The amide bond itself has a strong conformational preference. In acyclic secondary amides, the trans conformation is heavily favored over the cis conformation due to steric considerations. acs.org However, the cis amide conformation is a key binding motif for inhibitors of protein kinases, where it can form crucial hydrogen bonds with the "hinge" region of the ATP binding site. acs.org

Stereochemistry is also a critical factor. The introduction of chiral centers, for instance in substituents on the pyrimidine ring or the carboxamide moiety, can lead to enantiomers or diastereomers with vastly different biological activities. This is because only one stereoisomer may be able to achieve the optimal orientation and interactions within a chiral protein binding pocket. For example, in the development of DPP4 inhibitors based on an imidazo[1,2-a]pyrimidine scaffold, a specific enantiomer, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]this compound (24s), emerged as the potent and selective lead molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models can rationalize observed SAR and predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective derivatives.

Various QSAR approaches have been applied to this compound derivatives and related structures:

Classical QSAR: A classical QSAR model was developed for C(5) analogues of dUMP, quantifying the relationship between their affinity for thymidylate synthase and the electronic and steric effects of the substituents. nih.gov

2D-QSAR: 2D-QSAR studies have been performed on JNK inhibitors, including pyridine (B92270) carboxamide derivatives, using molecular topological and quantum chemical descriptors to build predictive models. researchgate.net

Hologram QSAR (HQSAR): An HQSAR analysis of 2,4-dioxopyrimidine-1-carboxamides as acid ceramidase inhibitors successfully generated a model with good statistical reliability and predictive power. nih.gov The model's atom contribution maps highlighted that electron-withdrawing effects at the 5-position of the uracil (B121893) ring and specific substitutions at the N1 and N3 positions were crucial for inhibitory activity. nih.gov

Machine Learning-based QSAR: The QSAR of 1,2,4-triazolo[1,5-a]pyrimidine congeners as inhibitors of Plasmodium falciparum was modeled using various machine learning algorithms. mdpi.com These models revealed complex, non-linear relationships in the structure-activity landscape and identified Support Vector Regression (SVR) as the best-performing model for predicting antimalarial activity. mdpi.com

3D-QSAR (CoMFA): In the study of checkpoint kinase 1 (CHK1) inhibitors, QSAR models based on computed steric, electrostatic, and hydrophobic interactions yielded predictive models for pyrazolo[1,5-a]pyrimidine derivatives. tcmsp-e.com

These QSAR models often identify key molecular descriptors that are pivotal for biological activity. For example, in a study on fused pyrimidine derivatives as MMP-13 inhibitors, descriptors such as the number of sulfur atoms, molecular electrotopological variation, and topological charge indices were found to be important for rationalizing the inhibitory activity. gsconlinepress.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Benzyl-7-methyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine-3-carboxamide |

| N-Benzyl-5,7-dimethyl- researchgate.netnih.govnih.govtriazolo[1,5-a]this compound |

| N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) |

| 2-Carbamoylphenyl derivative |

| dUMP (2'-deoxyuridylic acid) |

| FdUMP |

| Pyrido[1,2-a]pyrimidine-3-carboxamide |

| 5-Fluorouracil |

| (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]this compound (24s) |

| Quinazoline-2-carboxamide |

| 2,4-Dioxopyrimidine-1-carboxamide |

| 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine |

| Indole (B1671886) 3a (CK2 Inhibitor) |

| Indazole 3b (CK2 Inhibitor) |

| 4-Azaindole derivative 3c (CK2 Inhibitor) |

| N-methylpyrazole 3h (CK2 Inhibitor) |

| Oxetane 4a (CK2 Inhibitor) |

| Pyrrolo[2,3-d]pyrimidine |

| Pyrano[2,3-d]pyrimidine |

| 2,4,5-Trichloropyrimidine |

| Acryloyl chloride |

| TAE226 |

| 5-Chloroindole-2-carboxamide |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) |

| Ethyl −2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxy phenyl)-2,3-dihydro-5H- researchgate.netsioc-journal.cnthiazolo[3,2-a]pyrimidine-6-carboxylate (EBPC) |

| N-aryl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides |

| 4,5-Dihydrothieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-a]this compound |

| Pyrazolo[1,5-a]pyrimidine (PP) |

| Thienopyridines (TP) |

Molecular Mechanisms of Action and Biological Target Engagement of Pyrimidine 2 Carboxamide Compounds

Enzyme Inhibition and Modulation by Pyrimidine-2-carboxamide (B1283407) Derivatives

This compound derivatives have been extensively explored as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition : A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives has been developed as inhibitors of CDKs, with a particular focus on CDK9. tandfonline.com Many of these compounds showed significant inhibitory activity against CDK9 at nanomolar concentrations and demonstrated potent anti-proliferative effects in pancreatic cancer cell lines. tandfonline.com For instance, initial screening showed that most of the new sulphonamide derivatives possessed significant inhibitory activity (>80%) on CDK9 at a concentration of 50 nM. tandfonline.com Further studies identified compound 2g as a promising lead for developing new treatments for Pancreatic Ductal Adenocarcinoma (PDAC). tandfonline.com

Anaplastic Lymphoma Kinase (ALK) Inhibition : To address drug resistance mutations in ALK, such as the L1196M mutation, researchers designed two series of 2-arylaminopyrimidine derivatives. nih.gov Based on a scaffold hopping strategy, these compounds were developed as Type-I½ ALK inhibitors. nih.gov Compound 22o emerged as a particularly potent derivative, with IC₅₀ values of 0.06 and 0.23 μM against ALK-positive Karpas299 and H2228 cell lines, respectively. nih.gov In enzymatic assays, it showed strong inhibition of both wild-type ALK (ALKʷᵗ) and the resistant ALKᴸ¹¹⁹⁶ᴹ mutant, with IC₅₀ values of 2.5 nM and 6.5 nM, respectively. nih.gov Molecular docking confirmed that 22o binds to the active site in a manner consistent with a Type-I½ inhibitor. nih.gov

Phosphatidylinositol-3-Kinase (PI3K) Inhibition : The PI3K pathway is central to cell growth and proliferation. Thieno[3,2-d]pyrimidine derivatives bearing urea (B33335) and thiourea (B124793) functionalities have been synthesized and evaluated as PI3Kα inhibitors. bohrium.com Among these, compound 7f (4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide) was the most active, with an IC₅₀ value of 1.26 μM against PI3Kα. bohrium.com

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition : Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been screened for their ability to inhibit eEF-2K. nih.gov Compound 6 (A-484954) was identified as a potent inhibitor with an IC₅₀ value of 420 nM. nih.gov Structure-activity relationship studies highlighted the importance of a pyridine (B92270) ring and a carboxamide (CONH₂) group for inhibitory activity. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Cell Line |

| 22o | ALKʷᵗ | 2.5 nM | - |

| 22o | ALKᴸ¹¹⁹⁶ᴹ | 6.5 nM | - |

| 22o | - | 0.06 µM | Karpas299 |

| 22o | - | 0.23 µM | H2228 |

| 7f | PI3Kα | 1.26 µM | - |

| Compound 6 (A-484954) | eEF-2K | 420 nM | - |

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. This compound derivatives have been successfully designed to target specific proteases.

Matrix Metalloproteinase (MMP) Inhibition : MMP-13 is a collagenase implicated in the pathology of osteoarthritis. nih.gov Fused this compound-4-one-based compounds have been developed as highly potent and selective MMP-13 inhibitors. nih.gov One such inhibitor, the triazolone-containing compound 35 , demonstrated exceptional potency with an IC₅₀ of 0.071 nM for MMP-13 and over 170-fold selectivity against other MMPs (MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14). nih.govresearchgate.net Another class, thieno[2,3-d]pyrimidine-2-carboxamides, has also yielded potent and selective MMP-13 inhibitors. nih.gov However, some this compound-4-one-based inhibitors have faced challenges related to poor bioavailability and metabolic stability. researchgate.netmdpi.com

Dipeptidyl Peptidase 4 (DPP-4) Inhibition : DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, making it a key target in type 2 diabetes treatment. researchgate.netpnrjournal.com Imidazo[1,2-a]pyrimidine-2-carboxamides have emerged as a potent and selective class of DPP-4 inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies revealed that replacing an aryl group on the imidazole (B134444) ring with a more polar amide group enhanced DPP-4 inhibitory activity while reducing off-target effects. researchgate.netacs.orgacs.org This led to the discovery of compound (+)-24s (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]this compound), a potent and selective DPP-4 inhibitor with excellent in vivo efficacy in preclinical models. nih.govacs.org

| Compound | Target Protease | Inhibitory Activity (IC₅₀) | Selectivity |

| Compound 35 | MMP-13 | 0.071 nM | >170-fold vs other MMPs |

| (+)-24s | DPP-4 | Potent (specific value not stated) | Selective over other DPPs |

Phospholipases are enzymes that hydrolyze phospholipids (B1166683) into fatty acids and other lipophilic substances. Certain pyrimidine-carboxamide derivatives have been identified as inhibitors of specific phospholipases.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition : NAPE-PLD is the primary enzyme responsible for producing N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govacs.org A high-throughput screening campaign identified pyrimidine-4-carboxamide 2 as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent SAR studies led to the development of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), the first potent and selective NAPE-PLD inhibitor. nih.gov Key modifications included the conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine, which tripled the inhibitory potency, and exchanging a morpholine (B109124) group for an (S)-3-hydroxypyrrolidine, which further increased activity tenfold and improved drug-like properties. nih.gov LEI-401 exhibits nanomolar potency and effectively reduces NAE levels in both cell cultures and in vivo. nih.govacs.org

| Compound | Target Phospholipase | Inhibitory Activity (pIC₅₀) |

| Pyrimidine-4-carboxamide 2 | NAPE-PLD | 6.09 ± 0.04 |

| LEI-401 | NAPE-PLD | 7.14 ± 0.04 |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.

Selective and Dual-Binding Inhibition : Various series of pyrimidine-5-carboxamide derivatives have been designed and synthesized as cholinesterase inhibitors. consensus.appnih.gov One study reported a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, from which compound 6g emerged as a selective AChE inhibitor with an IC₅₀ of 0.90 μM, while showing weak inhibition of BChE (IC₅₀ = 7.53 μM). consensus.app Kinetic studies revealed that compound 6g acts as a mixed-type inhibitor. consensus.app Another series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives yielded compound 10q , which also showed potent and selective inhibition of AChE (IC₅₀ = 0.88 μM) over BChE (IC₅₀ = 10.0 μM). nih.govresearchgate.net Molecular docking suggested that 10q binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Dual-Enzyme Inhibition : Other research has focused on developing dual inhibitors of both AChE and BChE. A series of pyrimidine (B1678525) and pyridine diamines were designed as dual binding site inhibitors. acs.orgacs.org Within this series, compound 9 was the most active against AChE from Electrophorus electricus (Kᵢ = 0.312 μM), while compound 22 was the most potent against equine BChE (Kᵢ = 0.099 μM). acs.orgacs.org

| Compound | Target Enzyme | Inhibitory Activity |

| Compound 6g | AChE | IC₅₀ = 0.90 µM |

| Compound 6g | BuChE | IC₅₀ = 7.53 µM |

| Compound 10q | AChE | IC₅₀ = 0.88 µM |

| Compound 10q | BuChE | IC₅₀ = 10.0 µM |

| Compound 9 | EeAChE | Kᵢ = 0.312 µM |

| Compound 22 | eqBChE | Kᵢ = 0.099 µM |

Cyclooxygenase (COX) enzymes mediate the production of prostaglandins. The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, while avoiding COX-1 inhibition reduces gastrointestinal side effects. nih.gov

Selective COX-2 Inhibition : Pyrimidine-based scaffolds have been utilized to develop selective COX-2 inhibitors. nih.govbrieflands.com One series of pyrimidine derivatives yielded a compound, designated as compound nih.gov in a review, which was highly selective for COX-2, with a calculated selectivity index of 81,300. nih.govbrieflands.com More recently, pyridopyrimidine derivatives have been investigated. dovepress.com Several members of this class, including compounds IIId, IIIf, IIIg, and IIIi , exhibited superior COX-2 inhibition (IC₅₀ = 0.67–1.02 µM) compared to the reference drug celecoxib (B62257) (IC₅₀ = 1.11 µM). dovepress.com The presence of a lipophilic ethyl ester or benzothiazol-2-yl group appeared to enhance both anti-inflammatory effects and COX-2 selectivity. dovepress.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Compound IIId | COX-2 | 0.67–1.02 µM |

| Compound IIIf | COX-2 | 0.67–1.02 µM |

| Compound IIIg | COX-2 | 0.67–1.02 µM |

| Compound IIIi | COX-2 | 0.67–1.02 µM |

| Celecoxib (Reference) | COX-2 | 1.11 µM |

Human kinesin Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy. nih.govajol.info Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells. arabjchem.org

Allosteric Inhibition : The first small molecule inhibitor identified for Eg5 was Monastrol , which features a dihydropyrimidine (B8664642) core. nih.gov This discovery spurred the development of numerous analogues, including 3,4-dihydropyrimidin-2(1H)-one (or -thione) derivatives (DHPMs). nih.govnih.gov These compounds bind to an allosteric pocket on the Eg5 motor domain, distinct from the ATP or microtubule binding sites. acs.org This binding prevents the proper formation of the mitotic spindle, resulting in characteristic monopolar spindles and cell cycle arrest. nih.govnih.gov More potent analogues such as enastron , dimethylenastron , and fluorastrol have been developed, and crystal structures have revealed the basis for their increased potency, including a better fit within the allosteric binding site. acs.org Interestingly, these analogues exhibit stereoselectivity, with the S-enantiomer of enastron and dimethylenastron, but the R-enantiomer of fluorastrol, showing preferential binding to Eg5. acs.org

Falcipain-2 (FP-2) Inhibition

This compound derivatives have been investigated for their potential to inhibit Falcipain-2 (FP-2), a crucial cysteine protease in the malaria parasite Plasmodium falciparum. FP-2 is essential for the parasite's life cycle, particularly in the degradation of hemoglobin within the host's red blood cells. nih.govresearchgate.net Inhibition of this enzyme disrupts the parasite's nutrient supply and leads to its death.

The pyrimidine nitrile moiety, a Michael acceptor, has demonstrated activity against the blood stages of malaria by inhibiting FP-2. ulisboa.pt This suggests that compounds containing this functional group may also target other enzymes with active cysteine residues in different stages of the parasite's life cycle. ulisboa.pt Research has led to the development of pyrimidine-based compounds that show significant inhibitory activity against FP-2. For instance, certain pyrido[1,2-a]pyrimidin-4-ones and sulfonamide-based pyrimidine derivatives have been identified as potent inhibitors of FP-2. researchgate.netrsc.org Specifically, compounds SZ14 and SZ9 from a series of pyrimidine-tethered spirochromane-based sulfonamides showed notable inhibition of both Falcipain-2 and Falcipain-3. rsc.org

Receptor Ligand Binding and Signal Transduction Pathway Interference

Nuclear Receptor Modulation (e.g., Retinoid X Receptor Alpha Antagonism)

Derivatives of this compound have been synthesized and evaluated as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a key role in various physiological processes, including cancer development. nih.gov RXRα functions by forming dimers with itself or other nuclear receptors, thereby regulating gene transcription. nih.govnih.gov

A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been developed as RXRα antagonists. nih.gov One particular compound, 6A, demonstrated strong antagonist activity, potent anti-proliferative effects against human cancer cell lines, and low cytotoxicity in normal cells. nih.gov This compound was found to selectively bind to the ligand-binding domain (LBD) of RXRα and inhibit its activity in a dose-dependent manner. nih.gov The antagonistic action of these compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential. nih.gov The general structure of RXR agonists often includes a pyrimidinecarboxylic acid moiety, further indicating the relevance of this chemical scaffold in modulating RXR activity. nih.gov

| Compound | Target | Activity | Key Findings |

| Compound 6A | RXRα | Antagonist | Strong antagonist activity, potent anti-proliferative effects against cancer cells, and low cytotoxicity in normal cells. nih.gov |

Disruption of Protein-Protein Interactions (e.g., Viral Polymerase Subunit Interfaces)

The assembly of the influenza A virus RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex of PA, PB1, and PB2 subunits, is essential for viral replication. nih.govnih.gov Disrupting the interaction between the PA and PB1 subunits is a promising antiviral strategy. nih.govresearchgate.net

Researchers have focused on developing compounds that can inhibit this protein-protein interaction. The 1,2,4-triazolo[1,5-a]this compound scaffold has been identified as a promising starting point for designing such inhibitors. nih.govbohrium.com By modifying this scaffold, a series of analogues were synthesized and tested for their ability to inhibit the PA-PB1 interaction and viral replication. nih.gov Some of these compounds showed activity in the micromolar range at non-toxic concentrations. nih.govunipd.it For example, derivative 2d, featuring a pyrimidine core, exhibited significant inhibitory activity. nih.gov Computational studies suggest that these compounds bind within a cavity on the PA subunit, utilizing hydrophobic interactions and hydrogen bonds to disrupt the interface with PB1. nih.gov

| Compound Class | Target | Mechanism |

| 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides | Influenza A Virus Polymerase (PA-PB1 interface) | Disruption of protein-protein interaction |

| Pyrimidine derivatives | Influenza A Virus Polymerase (PA-PB1 interface) | Disruption of protein-protein interaction |

Interference with Microbial Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. nih.govmdpi.com The formation of these biofilms is a significant factor in chronic and hospital-acquired infections. nih.govscielo.br

The pyrimidine scaffold is being explored for its potential to interfere with biofilm formation. While the direct action of this compound is still under investigation, related heterocyclic compounds like those containing pyrrole (B145914) and pyrazole (B372694) groups have been shown to disrupt quorum sensing, a cell-to-cell communication system crucial for biofilm development. nih.gov Additionally, some imidazole and indole (B1671886) derivatives have demonstrated anti-biofilm activity by affecting bacterial cell signaling and gene expression. aimspress.com The general strategy involves inhibiting enzymes involved in the synthesis of the extracellular matrix or altering the properties of the bacterial cell membrane. nih.gov

Other Cellular and Molecular Pathways (e.g., Osteogenesis via BMP2/SMAD1 Signaling)

Pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis, the process of new bone formation. nih.govnih.govresearchgate.net This is achieved through the upregulation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. nih.govnih.gov

The BMP2/SMAD1 pathway is a critical regulatory route for osteoblast differentiation and bone mineralization. nih.govijbs.com Upon binding of BMP2 to its receptor, SMAD1 is phosphorylated and translocates to the nucleus. nih.gov There, it activates the transcription of key osteogenic genes like RUNX2 and type 1 collagen (Col1α1). nih.gov A specific pyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a), has been shown to significantly enhance the phosphorylation of SMAD1. nih.gov This leads to the downstream stimulation of osteogenic gene expression and promotes bone formation both in vitro and in vivo. nih.govnih.gov

| Compound | Pathway | Effect |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | BMP2/SMAD1 Signaling | Promotes osteogenesis by upregulating osteogenic gene expression. nih.govnih.gov |

Preclinical in Vitro Efficacy and Selectivity Profiling of Pyrimidine 2 Carboxamide Derivatives

In Vitro Antimicrobial Spectrum Analysis and Efficacy

Antibacterial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of pyrimidine-2-carboxamide (B1283407) derivatives has been investigated against a range of clinically significant Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds exhibit varied efficacy, with certain derivatives showing promising activity against Staphylococcus aureus, Escherichia coli, and to a lesser extent, Pseudomonas aeruginosa.

A series of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)-ones were synthesized and evaluated for their in vitro antibacterial properties. Among the tested compounds, specific derivatives displayed notable activity. For instance, compounds 8c and 8f were identified as having the most pronounced antibacterial effect against the Gram-positive bacterium S. aureus. In contrast, compounds 8c and 8d were found to be the most potent against the Gram-negative bacterium E. coli tandfonline.com. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating greater potency.

Furthermore, other synthesized pyrimidine (B1678525) derivatives have been assessed for their activity against these and other bacterial species. Thieno[2,3-d]pyrimidinedione derivatives, for example, have shown significant antibacterial activity, particularly against Gram-positive organisms. Two such compounds demonstrated potent activity with MIC values ranging from 2–16 mg/L against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, their activity against Gram-negative strains was found to be weaker, with MIC values in the range of 16 to over 32 mg/L nih.gov.

The antibacterial activity of a series of 10 derivatives of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 10 derivatives of 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one have also been investigated against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli ias.ac.in. The results indicated that many of these compounds exhibited promising antibacterial activity when compared to the standard drug ciprofloxacin (B1669076) ias.ac.in.

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 8c | Staphylococcus aureus | Data Not Specified | tandfonline.com |

| 8f | Staphylococcus aureus | Data Not Specified | tandfonline.com |

| 8c | Escherichia coli | Data Not Specified | tandfonline.com |

| 8d | Escherichia coli | Data Not Specified | tandfonline.com |

| Thieno[2,3-d]pyrimidinedione Derivative 1 | Gram-positive bacteria (including MRSA) | 2–16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione Derivative 2 | Gram-positive bacteria (including MRSA) | 2–16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione Derivative 1 | Gram-negative bacteria | 16 to >32 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione Derivative 2 | Gram-negative bacteria | 16 to >32 mg/L | nih.gov |

Antifungal Properties

The antifungal potential of this compound derivatives has been explored against various fungal pathogens. Research has indicated that specific structural modifications to the pyrimidine carboxamide scaffold can lead to significant antifungal activity.

A study focused on novel pyrimidine derivatives containing an amide moiety investigated their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Among the synthesized compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f ) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ) showed high antifungal activity against Phomopsis sp., with an inhibition rate of 100% at a concentration of 50 μg/ml. Notably, compound 5o exhibited excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the control drug Pyrimethanil (EC50 of 32.1 μg/ml) tandfonline.com.

**Table 3: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives Containing an Amide Moiety against *Phomopsis sp.***

| Compound | EC50 (μg/ml) | Reference |

|---|---|---|

| 5f | 15.1 | tandfonline.com |

| 5o | 10.5 | tandfonline.com |

| 5p | 19.6 | tandfonline.com |

| Pyrimethanil (Control) | 32.1 | tandfonline.com |

Biofilm Disruption Assays

Bacterial biofilms present a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. The ability of this compound derivatives to inhibit or disrupt these biofilms is an area of active investigation.

While direct studies on this compound derivatives are emerging, research on structurally related compounds provides insights into their potential as anti-biofilm agents. For instance, a study on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrated significant antibiofilm activity against both S. aureus and P. aeruginosa. Five of the synthesized derivatives showed strong biofilm-forming inhibition of over 60% at their MICs nih.gov.

In a separate study, a scorpion peptide derivative, HTP2, was shown to significantly inhibit the biofilm formation of P. aeruginosa. At concentrations of 6.25 μg/mL, 12.5 μg/mL, and 25 μg/mL, HTP2 reduced the biomass of P. aeruginosa biofilms by approximately 24.1%, 41%, and 71.7%, respectively nih.gov. Although not a this compound, this highlights the potential for novel compounds to interfere with biofilm formation.

Table 4: In Vitro Biofilm Inhibition by Selected Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Bacterial Strain | Biofilm Inhibition (%) at MIC | Reference |

|---|---|---|---|

| 3a, 5a, 6, 9a, 10a | S. aureus and P. aeruginosa | >60% | nih.gov |

In Vitro Antiviral Activity Evaluation

Inhibition of Influenza A Virus Replication

The antiviral properties of this compound derivatives and related compounds have been evaluated, with a particular focus on their ability to inhibit the replication of the influenza A virus. The mechanism of action often involves the inhibition of viral neuraminidase or other essential viral enzymes.

A study on oseltamivir (B103847) derivatives, which contain a carboxamide-like structure, demonstrated their potent inhibitory effects on influenza A virus. Two novel secondary amine derivatives of oseltamivir, CUHK326 (6f) and CUHK392 (10i) , inhibited the neuraminidase of influenza A virus (A/H3N2) with half-maximal inhibitory concentration (IC50) values of 1.92 ± 0.24 nM and 1.63 ± 0.16 nM, respectively researchgate.net.

Furthermore, viramidine, the 3-carboxamidine derivative of ribavirin, has been shown to be effective against a spectrum of influenza A viruses, including H1N1, H3N2, and H5N1 strains in vitro. The 50% effective concentration (EC50) for viramidine ranged from 2 to 32 µg/ml nih.gov. These findings underscore the potential of compounds containing a carboxamide or a structurally similar moiety in the development of novel anti-influenza agents.

Table 5: In Vitro Anti-Influenza A Virus Activity of Selected Carboxamide and Carboxamidine Derivatives

| Compound | Virus Strain | IC50/EC50 | Reference |

|---|---|---|---|

| CUHK326 (6f) | Influenza A (H3N2) | 1.92 ± 0.24 nM (IC50) | researchgate.net |

| CUHK392 (10i) | Influenza A (H3N2) | 1.63 ± 0.16 nM (IC50) | researchgate.net |

| Viramidine | Influenza A (H1N1, H3N2, H5N1) | 2 to 32 µg/ml (EC50) | nih.gov |

SARS-CoV-2 Antagonism in Cell Culture Models

A novel series of pyrido[1,2-a]pyrrolo[2,3-d]this compound derivatives were synthesized and evaluated for their antiviral activity against SARS-CoV-2. nih.gov The majority of these compounds demonstrated significant cellular anti-COVID-19 activity, inhibiting viral growth by over 90% at two different concentrations in Vero cells, with minimal to no detectable cytotoxic effects. nih.gov The primary mechanism of action for these derivatives is believed to be the inhibition of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govrsc.org

In vitro assays targeting the viral Mpro enzyme identified compounds 25 and 29 as having promising inhibitory activity, with IC50 values in the low micromolar range. nih.govrsc.org Specifically, compound 29 exhibited an IC50 value of 3.22 µM, and compound 25 had an IC50 of 5.42 µM. nih.gov These values indicate greater potency than the reference drugs Lopinavir (IC50 = 82.17 µM) and GC376 (IC50 = 12.85 µM). nih.gov

Another study focused on pyrimidine thioglycoside analogs and their activity against SARS-CoV-2. nih.govacs.org Compounds incorporating glycosyl moieties, particularly those with deprotected sugars, showed enhanced inhibitory activity. nih.gov The N-phenyl pyrimidine thiogalactoside (6e ) and N-P-chlorophenyl pyrimidine thiogalactoside (6f ) were identified as potent inhibitors, with IC50 values of 18.47 µM and 15.41 µM, respectively. nih.gov These findings suggest that the this compound scaffold is a valuable starting point for the development of novel SARS-CoV-2 inhibitors.

| Compound | Target | Cell Line | IC50 (µM) | Citation(s) |

| Compound 29 (N-(3,4-dihydrobenzo[b]dioxin-6-yl)) | SARS-CoV-2 Mpro | Vero | 3.22 | nih.gov |

| Compound 25 (N-(3-acetylphenyl)) | SARS-CoV-2 Mpro | Vero | 5.42 | nih.gov |

| Lopinavir (Reference) | SARS-CoV-2 Mpro | - | 82.17 | nih.gov |

| GC376 (Reference) | SARS-CoV-2 Mpro | - | 12.85 | nih.gov |

| 6e (N-phenyl pyrimidine thiogalactoside) | SARS-CoV-2 | - | 18.47 | nih.gov |

| 6f (N-P-chlorophenyl pyrimidine thiogalactoside) | SARS-CoV-2 | - | 15.41 | nih.gov |

Broad-Spectrum RNA Virus Inhibition (e.g., Alphaviruses)

Research has indicated that certain compounds targeting host pyrimidine biosynthesis exhibit broad-spectrum antiviral activity against a range of RNA viruses, including alphaviruses, flaviviruses, influenza virus, and Ebola virus. nih.gov One such compound, a tetrahydrobenzothiazole, was found to inhibit the replication of Chikungunya and Semliki Forest viruses, both of which are alphaviruses. nih.gov The mechanism of action involves the inhibition of host pyrimidine synthesis, which in turn establishes an antiviral state by inducing various interferon-stimulated genes (ISGs), a process that was observed to be independent of type 1 interferon production. nih.gov While not this compound derivatives themselves, these findings highlight a potential mechanism by which compounds interfering with pyrimidine pathways can achieve broad-spectrum antiviral effects against RNA viruses. nih.gov

Anti-HIV Activity

Several studies have explored the in vitro anti-HIV activity of pyrimidine derivatives. A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings were synthesized and evaluated for their ability to inhibit HIV-1 in Hela cell cultures. researchgate.net Most of the tested compounds showed moderate inhibitory properties, with compounds 11e and 11b demonstrating the highest activity, achieving inhibition rates of 51% and 48%, respectively, at a concentration of 100 µM. researchgate.net

In another study, 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates were identified as a new class of HIV-1 integrase inhibitors. researchgate.net These compounds exhibited anti-HIV-1 activity with EC50 values ranging from 90 to 155 µM, and they showed no significant toxicity to human cells. researchgate.net Compound 5j , which contains a 4-methylbenzylidene group, was the most active, with an EC50 of 90 µM and a selectivity index of 6.4. researchgate.net Furthermore, a series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were tested as potential anti-HIV agents. nih.gov Compounds 6a-c from this series showed HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range and inhibited HIV infection in the low micromolar range without exhibiting toxicity. nih.gov

| Compound | Target/Assay | Cell Line | Activity | Citation(s) |

| 11e | HIV-1 (NL4-3) Inhibition | Hela | 51% inhibition at 100 µM | researchgate.net |

| 11b | HIV-1 (NL4-3) Inhibition | Hela | 48% inhibition at 100 µM | researchgate.net |

| 5j | Anti-HIV-1 | - | EC50 = 90 µM | researchgate.net |

| 6c | HIV RT Inhibition | - | MRTIC = 0.01 µM | nih.gov |

In Vitro Anti-inflammatory Potency Characterization

Pyrimidine derivatives have been investigated for their anti-inflammatory properties through various in vitro assays. mdpi.comsemanticscholar.orgnih.gov The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. nih.gov A study on specific pyrimidine derivatives, designated L1 and L2 , demonstrated high selectivity towards COX-2 over COX-1. mdpi.com Their inhibitory effects on COX-2 were comparable to the reference drug meloxicam. mdpi.com

In addition to COX inhibition, these compounds have shown the ability to reduce the growth of lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells in a dose-dependent manner. mdpi.comnih.gov Furthermore, in vitro assays have confirmed their antioxidant properties by demonstrating a reduction in reactive oxygen species (ROS) levels in an inflammatory cell model. mdpi.comnih.gov These findings suggest that pyrimidine derivatives hold potential as selective anti-inflammatory agents. mdpi.comnih.gov

| Compound | Assay/Target | Result | Citation(s) |

| L1 | COX-2 Inhibition | High selectivity, comparable to meloxicam | mdpi.com |

| L2 | COX-2 Inhibition | High selectivity, comparable to meloxicam | mdpi.com |

| L1 | Growth of LPS-stimulated THP-1 cells | Dose-dependent inhibition | mdpi.comnih.gov |

| L2 | Growth of LPS-stimulated THP-1 cells | Dose-dependent inhibition | mdpi.comnih.gov |

| L1 | Reactive Oxygen Species (ROS) levels | Reduction of free radicals | mdpi.comnih.gov |

| L2 | Reactive Oxygen Species (ROS) levels | Reduction of free radicals | mdpi.comnih.gov |

In Vitro Anticancer and Antiproliferative Screening in Cancer Cell Lines

The anticancer potential of pyrimidine derivatives has been evaluated through in vitro screening against various human cancer cell lines. rsc.org A series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and subjected to high-throughput screening against 60 human tumor cell lines. rsc.org This preliminary screening identified compounds with significant anti-proliferative activity, which were then selected for dose-dependent studies to determine their IC50 values. rsc.org

In a separate study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2 showed the most potent antiproliferative effect against the MCF-7 cell line, with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Compound 3 exhibited the highest selective index against MCF-7 cells (SI = 19.3), while compound 2 had the highest selective index for MDA-MB-231 cells (SI = 3.7). nih.gov Additionally, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were evaluated, with the unsubstituted N-methyl derivative 19 proving to be the most active, displaying strong activity against most of the tested cell lines with IC50 values ranging from 1.45 to 4.25 µM. researchgate.net

| Compound | Cancer Cell Line(s) | IC50 (µM) | Citation(s) |

| Compound 2 | MCF-7 | 0.013 | nih.gov |

| Compound 19 | Various | 1.45 – 4.25 | researchgate.net |

In Vitro Assays for Bone Anabolic Activity Promoting Osteogenesis

A series of 31 pyrimidine derivatives were designed and evaluated as potential bone anabolic agents. nih.govnih.gov Through a series of in vitro experiments, compound 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide) was identified as the most effective anabolic agent at a concentration of 1 pM. nih.govnih.gov This compound was shown to promote osteogenesis by upregulating the expression of key osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. nih.govnih.gov

Another novel pyrimidine derivative, Pym-18a , was identified as a promising enhancer of osteoblast functions. bioworld.com In vitro studies demonstrated its ability to counteract the negative effects of dexamethasone (B1670325) in osteoblast cells. bioworld.com When osteoblasts were pre-treated with Pym-18a, there was a significant restoration of alkaline phosphatase activity and cell viability, even when exposed to dexamethasone. bioworld.com These findings highlight the potential of this compound derivatives in promoting bone formation. nih.govbioworld.com

In Vitro Anthelmintic Activity Evaluation

Seventeen new pyrimidine derivatives incorporating sulphonamide and carboxamide moieties were synthesized and assessed for their in vitro anthelmintic properties. shd-pub.org.rsconsensus.app The study revealed that all the synthesized compounds possessed some degree of anthelmintic activity. shd-pub.org.rs The effectiveness of these compounds was determined by measuring the time taken to cause paralysis and death in earthworms. shd-pub.org.rs

At a concentration of 100 mg/mL, compounds 21a , 21b , 21c , 21e , 21g , 21m , and 21p showed mean paralyzing times ranging from 14 to 19 minutes, compared to 10 minutes for the standard drug albendazole (B1665689). shd-pub.org.rs In terms of mean death times at the same concentration, compounds 21a , 21b , 21c , 21g , and 21m ranged from 16 to 25 minutes, while albendazole had a mean death time of 13 minutes. shd-pub.org.rs

| Compound | Mean Paralyzing Time (min) at 100 mg/mL | Mean Death Time (min) at 100 mg/mL | Citation(s) |

| 21a | 15 | 18 | shd-pub.org.rs |

| 21c | 14 | 16 | shd-pub.org.rs |

| 21g | 19 | 20 | shd-pub.org.rs |

| Albendazole | 10 | 13 | shd-pub.org.rs |

Advanced Analytical Characterization in Pyrimidine 2 Carboxamide Research

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, ¹H-NMR, ¹³C-NMR, HRMS, MALDI-TOF)

Spectroscopic methods are indispensable for the initial confirmation of the chemical structure of newly synthesized pyrimidine-2-carboxamide (B1283407) derivatives. Each technique provides unique information about the molecule's functional groups, atomic connectivity, and elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of functional groups present in the molecule. For this compound analogs, typical spectra reveal the presence of C=O, C=N, and N-H bonds. For instance, IR spectra for certain pyrimidine (B1678525) derivatives have shown the presence of a C=N bond around 1555 cm⁻¹, a C=O bond in the range of 1670–1690 cm⁻¹, and N-H bonds between 3100–2900 cm⁻¹ nih.gov. Other related derivatives exhibit characteristic vibrations for the C=O group between 1620-1699 cm⁻¹ and the aromatic C=N group in the 1525-1575 cm⁻¹ range researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within the molecule.

¹H-NMR: Provides information about the number and types of protons and their neighboring atoms. In pyrimidine derivatives, aromatic protons typically appear as peaks between δ 6.5 and δ 9.16 researchgate.net.

¹³C-NMR: Identifies the different carbon environments in the molecule. In studies of pyrazine-carboxamide complexes, the carbonyl resonance peak in the ¹³C-NMR spectrum was observed to shift upon complexation with a metal ion, confirming the participation of the carboxamide group in binding nih.gov. For example, the carbonyl resonance peak of a ligand at 161.6 ppm shifted to 167.9 ppm in its corresponding ruthenium complex nih.gov.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are used to determine the exact mass of the compound, which in turn confirms its elemental formula. These techniques are routinely used alongside NMR and FTIR to provide unambiguous structural characterization of pyrimidine derivatives shd-pub.org.rs.

Table 1: Characteristic Spectroscopic Data for Pyrimidine Derivatives

| Technique | Functional Group / Atom | Characteristic Signal Range | Source |

|---|---|---|---|

| FTIR | C=O (Amide) | 1620-1699 cm⁻¹ | nih.govresearchgate.net |

| FTIR | C=N (Aromatic) | 1525-1575 cm⁻¹ | nih.govresearchgate.net |

| FTIR | N-H | 2900-3100 cm⁻¹ | nih.gov |

| ¹H-NMR | Aromatic Protons | δ 6.5 - 9.16 ppm | researchgate.net |

| ¹³C-NMR | C=O (Carbonyl) | ~161 ppm (unbound), shifts upon complexation | nih.gov |

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional view of how a ligand interacts with its protein target. This technique is crucial in structure-based drug design, offering precise details of the binding mode and the key interactions that stabilize the ligand-protein complex mdpi.com.

The crystal structure of the parent compound, this compound (C₅H₅N₃O), has been determined, revealing its molecular geometry and intermolecular interactions. In the crystal structure, the amide group is twisted relative to the aromatic ring by 24.9°. The structure is stabilized by N—H⋯O hydrogen bonds and π–π stacking between adjacent pyrimidine rings, with a face-to-face separation of 3.439 Å nih.gov.

In the context of drug discovery, obtaining a co-crystal structure of a this compound derivative bound to its target enzyme provides invaluable information. For example, the co-crystal structure of a related pyridopyrimidine inhibitor bound to E. coli biotin (B1667282) carboxylase (PDB code 2V58) revealed two key vectors for optimization nih.gov. One vector pointed from the 7-position of the pyridopyrimidine ring toward two glutamate (B1630785) residues in the active site, while another pointed off the aromatic ring through a slot in the active site surface toward the solvent nih.gov. This level of structural detail allows medicinal chemists to rationally design modifications to improve binding affinity and other pharmacological properties.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₅N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 7.9241 Å, b = 7.3059 Å, c = 9.8223 Å, β = 103.512° | nih.gov |

| Key Intermolecular Forces | N—H⋯O hydrogen bonds, π–π stacking | nih.gov |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound compounds and for their quantitative analysis in various matrices.

Following synthesis and purification, HPLC is used to confirm the purity of the final product. A pure compound will typically appear as a single, sharp peak in the chromatogram. This method is highly sensitive and can detect even small amounts of impurities, such as starting materials or by-products from the reaction.

Furthermore, HPLC-based methods have been developed for the simultaneous analysis of multiple purine (B94841) and pyrimidine compounds in biological or food samples researchgate.net. These methods rely on separating compounds using a specific column and mobile phase gradient, followed by detection, often with a UV detector at a specific wavelength (e.g., 270 nm) researchgate.net. Such quantitative methods are critical for preclinical studies that require determining the concentration of a compound.

Advanced Biophysical Techniques for Binding Affinity Measurements

Quantifying the binding affinity of a this compound derivative to its target protein is crucial for establishing structure-activity relationships (SAR). Several advanced biophysical techniques are employed for this purpose, each monitoring different physical changes upon ligand binding nih.gov.

Enzyme Kinetic Assays: For derivatives that target enzymes, their potency is often determined by measuring the inhibition of enzyme activity. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a common metric. For example, the activity of biotin carboxylase inhibitors was measured using a continuous spectrophotometric method that detects ADP production eg.net.

Fluorescence-Based Techniques: Methods like Fluorescence Polarization (FP) and Thermal Shift Assays (TSA, or Differential Scanning Fluorimetry) are widely used.

Fluorescence Polarization (FP): Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. This technique is suitable for developing competitive binding assays nih.gov.

Thermal Shift Assay (TSA): Monitors the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). The change in Tₘ is indicative of a binding event nih.gov.

Spectroscopic Titration: Changes in the electronic absorption spectrum of a compound upon titration with its biological target (like DNA) can be used to calculate binding constants (Kₑ). This method was used to determine the DNA binding affinities for certain ruthenium-carboxamide complexes nih.gov.

These quantitative measurements are essential for ranking compounds and guiding the optimization process toward more potent derivatives.

Future Research Directions and Translational Perspectives for Pyrimidine 2 Carboxamide Compounds

Design and Synthesis of Next-Generation Pyrimidine-2-carboxamide (B1283407) Analogs with Optimized Profiles

A primary focus of future research is the rational design and synthesis of new this compound analogs with improved pharmacological properties. The core strategy involves modifying the this compound scaffold to optimize its interaction with biological targets while minimizing off-target effects.